Efatutazone

描述

This compound is an orally bioavailable thiazolidinedione and an agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma) with potential antineoplastic activity. This compound binds to and activates PPAR-gamma thus inducing cell differentiation and apoptosis, leading to a reduction in cellular proliferation. PPAR-gamma is a nuclear hormone receptor and a ligand-activated transcription factor that controls the expression of genes involved in macromolecule metabolism and cell differentiation, specifically adipocyte differentiation.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

a high-affinity PPARgamma agonist with antineoplastic activity

See also: this compound Dihydrochloride (active moiety of).

Structure

3D Structure

属性

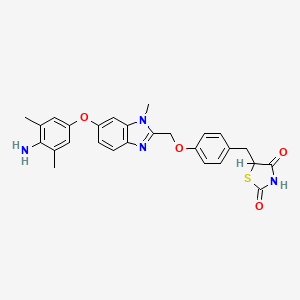

IUPAC Name |

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNMRJCUYVDBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944956 |

Source

|

| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223132-37-4 |

Source

|

| Record name | Efatutazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efatutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFATUTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Efatutazone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efatutazone, a potent and selective third-generation thiazolidinedione, is an orally bioavailable agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] As a member of the nuclear hormone receptor superfamily, PPARγ functions as a ligand-activated transcription factor that plays a crucial role in cellular differentiation, metabolism, and inflammation.[2] Emerging evidence from preclinical and clinical studies has highlighted the significant anti-tumor activities of this compound across a spectrum of malignancies, including anaplastic thyroid, colorectal, breast, and lung cancer.[1][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: PPARγ Activation

This compound exerts its primary pharmacological effect by binding to and activating PPARγ. This activation leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This transcriptional regulation is central to the diverse anti-neoplastic effects observed with this compound.

Key Downstream Effects of PPARγ Activation by this compound:

-

Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase, by upregulating the expression of cell cycle inhibitors such as p21 and p27.[1][2][6]

-

Induction of Apoptosis: The compound promotes programmed cell death by activating caspases, up-regulating the pro-apoptotic protein Bax, and down-regulating anti-apoptotic proteins like Bcl-2, survivin, and c-myc.[1]

-

Inhibition of Angiogenesis: this compound curtails tumor growth by inhibiting the formation of new blood vessels, a process partly mediated through the cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 pathway.[2]

-

Induction of Cellular Differentiation: In several cancer models, this compound has been shown to promote the differentiation of malignant cells into a more mature, less proliferative state.[4][7]

-

Modulation of Inflammatory Responses: By interfering with signaling pathways like NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 within the tumor microenvironment.[2]

-

Inhibition of Metastasis: this compound can suppress cancer cell migration and invasion by upregulating E-cadherin and downregulating Snail, key proteins involved in the epithelial-mesenchymal transition (EMT).[2] It has also been shown to antagonize the TGF-β/Smad2 pathway, which is implicated in metastasis.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy and pharmacokinetics of this compound.

Table 1: Preclinical Potency and Efficacy of this compound

| Parameter | Value | Cell Line/Model | Reference |

| EC50 (Transcriptional Response) | 1 nM | Not Specified | [1] |

| IC50 (Cell Proliferation) | 0.8 nM | Not Specified | [1] |

| EC50 (PPARγ Promoter Activation) | 0.20 nmol/L | Not Specified | [7] |

Table 2: Clinical Efficacy of this compound in Anaplastic Thyroid Cancer (Phase 1 Trial)

| Parameter | 0.15 mg this compound | 0.3 mg this compound | Reference |

| Number of Patients | 7 | 6 | [1][8][9][10] |

| Partial Response | 0 | 1 | [1][8][9][10] |

| Stable Disease | Not Specified | 7 | [1][8][9][10] |

| Median Time to Progression | 48 days | 68 days | [1][8][9][10] |

| Median Survival | 98 days | 138 days | [1][8][9][10] |

Table 3: Pharmacokinetics of this compound in Anaplastic Thyroid Cancer (Phase 1 Trial)

| Dose | Median Peak Blood Level (ng/mL) | Reference |

| 0.15 mg | 8.6 | [1][8][9][10] |

| 0.3 mg (twice daily) | 22.0 | [1][8][9][10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound activates the PPARγ-RXR complex, leading to transcriptional regulation that promotes anti-cancer cellular effects.

Caption: A typical workflow for preclinical evaluation of this compound's anti-cancer activity.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis

-

Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., PPARγ, p21, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Tumor Model

-

Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel).

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

This compound Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 30 mg/kg) and schedule (e.g., daily) for a defined period. The control group receives the vehicle.

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

-

Tissue Harvesting and Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (TUNEL assay).

Conclusion

This compound represents a promising therapeutic agent for a variety of cancers, primarily through its potent activation of PPARγ. Its multifaceted mechanism of action, encompassing cell cycle arrest, apoptosis induction, and inhibition of angiogenesis and metastasis, provides a strong rationale for its continued investigation in clinical settings. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and leverage the anti-cancer properties of this compound. Future research should focus on identifying predictive biomarkers to optimize patient selection and exploring combination therapies to enhance its therapeutic efficacy.[2][11]

References

- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Efatutazone and the PPAR-gamma Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efatutazone (CS-7017) is a potent and highly selective third-generation thiazolidinedione (TZD) that functions as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[1][2][3][4] PPAR-γ is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1][5] Emerging evidence has highlighted the significant role of PPAR-γ activation in cancer therapy, with agonists like this compound demonstrating anti-tumor activities, including inhibition of cell proliferation, induction of apoptosis, and promotion of cellular differentiation in various cancer models.[3][6] This technical guide provides an in-depth overview of the this compound-PPAR-γ signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development in this promising area.

Introduction to this compound and PPAR-gamma

This compound is a novel oral agonist of PPAR-γ with significantly higher potency compared to earlier generation TZDs like rosiglitazone (B1679542) and troglitazone.[1] It selectively binds to and activates PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR).[1][5] This complex binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] The anti-neoplastic effects of this compound are attributed to its ability to influence multiple cancer-related pathways through the regulation of these target genes.[1]

The this compound-PPAR-gamma Signaling Pathway

Upon activation by this compound, PPAR-γ orchestrates a complex signaling cascade that impacts various cellular processes critical to cancer progression. The key downstream effects are summarized below and illustrated in the accompanying diagram.

Mechanism of Action

The binding of this compound to PPAR-γ induces a conformational change in the receptor, leading to the recruitment of co-activators and the dissociation of co-repressors.[8] This activated PPAR-γ/RXR heterodimer then binds to PPREs, initiating the transcription of genes involved in:

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors such as p18, p21, and p27, leading to a halt in cell cycle progression.[1]

-

Apoptosis Induction: Promotion of programmed cell death in cancer cells.

-

Cellular Differentiation: Induction of a more differentiated, less malignant phenotype in tumor cells.[9]

-

Inhibition of Angiogenesis: Decreased formation of new blood vessels that supply tumors.[1]

-

Anti-inflammatory Effects: Reduction of inflammatory responses that can promote tumor growth.[1]

-

Metabolic Reprogramming: Alterations in glucose and lipid metabolism within cancer cells.

Signaling Pathway Diagram

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (PPAR-γ transactivation) | 1 nM | Not Specified | [3] |

| IC50 (Cell Proliferation) | 0.8 nM | Anaplastic Thyroid Cancer Cells | [3] |

| Potency vs. Rosiglitazone | ~50x greater | Not Specified | [1] |

| Potency vs. Troglitazone | ~500x greater | Not Specified | [1] |

Table 2: Clinical Trial Data for this compound Monotherapy in Advanced Solid Malignancies

| Parameter | Value | Study Details | Reference |

| Recommended Phase 2 Dose | 0.5 mg PO twice daily | Phase 1 dose-escalation trial (n=31) | [1][10] |

| Dose Range Tested | 0.10 to 1.15 mg PO twice daily | Phase 1 dose-escalation trial (n=31) | [1][10] |

| Partial Response (PR) | 1 patient (myxoid liposarcoma) | Sustained for 690 days | [1][10] |

| Stable Disease (SD) | 10 patients | For ≥60 days | [1][10] |

| Common Adverse Events | Peripheral edema (53.3%), weight increase, anemia, fatigue | Manageable with diuretics | [1] |

Table 3: Clinical Trial Data for this compound in Combination Therapy

| Combination | Cancer Type | Dose of this compound | Key Outcomes | Reference |

| This compound + FOLFIRI | Metastatic Colorectal Cancer | 0.25 and 0.50 mg BID | Stable disease in 8 of 14 evaluable patients. | [2] |

| This compound + Paclitaxel | Anaplastic Thyroid Cancer | 0.15, 0.3, or 0.5 mg orally twice daily | 1 partial response, 7 stable diseases. | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on the PPAR-γ signaling pathway.

PPAR-gamma Reporter Gene Assay

This assay is used to quantify the activation of PPAR-γ by a ligand.[11]

Objective: To measure the transcriptional activity of PPAR-γ in response to this compound treatment.

Materials:

-

HG5LN-hPPARγ cell line (or other suitable cell line)

-

DMEM with 10% FBS

-

This compound

-

Luciferase Assay System (e.g., Promega)

-

96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HG5LN-hPPARγ cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Lysis: Remove the treatment medium and lyse the cells using 20 µL of passive lysis buffer per well.

-

Luciferase Measurement: Add 100 µL of luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve to determine the EC50 value.

Western Blot Analysis for PPAR-gamma Target Proteins

Objective: To detect changes in the expression of proteins downstream of PPAR-γ activation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p21, anti-p27, anti-PPAR-γ)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

SDS-PAGE gels and blotting apparatus

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for 24-48 hours.

-

Protein Extraction: Harvest cells and lyse them in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound orally (e.g., daily or twice daily) at the desired dose. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth curves between the control and treatment groups to assess the efficacy of this compound.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying this compound's effects.

Conclusion

This compound represents a promising therapeutic agent for cancer treatment through its potent activation of the PPAR-γ signaling pathway. This guide provides a comprehensive technical overview, including quantitative data, detailed experimental protocols, and visual aids, to support ongoing research and development efforts. Further investigation into the nuanced mechanisms of this compound's action and its potential in combination therapies is warranted to fully realize its clinical utility in oncology.

References

- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 6. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

Efatutazone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efatutazone, also known as CS-7017 and RS5444, is a third-generation thiazolidinedione (TZD) that has been identified as a highly potent and selective oral agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] PPARγ is a ligand-activated nuclear transcription factor that plays a crucial role in regulating cellular metabolism, differentiation, and inflammation.[2] The discovery of this compound has garnered significant interest in the field of oncology due to the anti-proliferative, pro-apoptotic, and anti-angiogenic effects demonstrated by PPARγ agonists in a variety of cancer models.[1] Preclinical and clinical studies have explored its potential as a therapeutic agent, particularly in solid tumors such as anaplastic thyroid cancer and colorectal cancer.[1][4] This guide provides a comprehensive overview of the synthesis, mechanism of action, and key experimental data related to this compound.

Synthesis of this compound

The synthesis of this compound, a complex thiazolidinedione derivative, involves a multi-step process. While the precise, proprietary synthesis route is not publicly detailed, a representative pathway can be constructed based on established methods for synthesizing similar molecules, primarily involving the Knoevenagel condensation to form the benzylidene-thiazolidinedione core.

The overall synthetic strategy involves the preparation of a key benzimidazole-ether aldehyde intermediate, which is then condensed with 2,4-thiazolidinedione.

References

- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Efatutazone: A Novel Thiazolidinedione for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Efatutazone, a third-generation thiazolidinedione, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Emerging as a compound of significant interest in oncology, this compound modulates multiple critical signaling pathways involved in tumorigenesis. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction

This compound (also known as CS-7017 and RS5444) is a member of the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects.[1] However, its potent agonistic activity on PPAR-γ has garnered attention for its potential anti-cancer properties. PPAR-γ, a nuclear hormone receptor, is a key regulator of cellular differentiation, proliferation, and apoptosis.[2] this compound's high selectivity and potency for PPAR-γ make it a valuable tool for investigating the therapeutic potential of targeting this pathway in various malignancies.[1]

Mechanism of Action

This compound exerts its biological effects primarily through the activation of PPAR-γ. Upon binding to this compound, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream effects of PPAR-γ activation by this compound are multifaceted and contribute to its anti-tumor activity through:

-

Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase, by upregulating cell cycle inhibitors such as p21 and p27.[1]

-

Induction of Apoptosis: It promotes programmed cell death by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2.[2]

-

Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2]

-

Modulation of Cellular Differentiation: It can induce terminal differentiation in certain cancer cells, leading to a less malignant phenotype.[1]

-

Anti-inflammatory Effects: Through its interaction with pathways like NF-κB, this compound can reduce the production of pro-inflammatory cytokines that contribute to the tumor microenvironment.[1]

Signaling Pathways

This compound's activation of PPAR-γ influences several key signaling pathways implicated in cancer.

Preclinical Data

In Vitro Studies

This compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result |

| Anaplastic Thyroid Cancer | Thyroid | Proliferation | IC50 | 0.8 nM[2] |

| Pancreatic Cancer | Pancreas | Proliferation | - | Inhibition of proliferation[1] |

| Colorectal Cancer | Colon | Proliferation | - | Inhibition of cell growth[1] |

In Vivo Studies

Preclinical studies using animal models have corroborated the in vitro findings, showing that this compound can inhibit tumor growth.

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Model | Treatment | Outcome |

| Colorectal Cancer | Nude mouse xenograft | This compound | Inhibition of tumor growth[1] |

| Anaplastic Thyroid Cancer | Nude mouse xenograft | This compound + Paclitaxel | Synergistic potentiation of apoptosis[2] |

Clinical Data

Several Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.

Table 3: Summary of Phase 1 Clinical Trial Results for this compound

| Trial Identifier | Cancer Type | Treatment Regimen | Key Findings |

| NCT00483129 | Advanced Solid Malignancies | This compound monotherapy (0.10 to 1.15 mg twice daily) | Recommended Phase 2 dose: 0.5 mg twice daily. Most common adverse event: peripheral edema. 1 partial response, 10 stable disease.[1] |

| - | Anaplastic Thyroid Cancer | This compound (0.15, 0.3, or 0.5 mg twice daily) + Paclitaxel | Combination was safe and well-tolerated. 1 partial response, 7 stable disease. Median time to progression: 48-68 days.[2] |

| - | Metastatic Colorectal Cancer | This compound (0.25 or 0.50 mg twice daily) + FOLFIRI | Acceptable safety profile. 8 stable disease.[3] |

Table 4: Pharmacokinetic Parameters of this compound in Anaplastic Thyroid Cancer Patients

| Dose | Median Peak Blood Level (ng/mL) |

| 0.15 mg twice daily | 8.6[2] |

| 0.3 mg twice daily | 22.0[2] |

Table 5: Common Adverse Events (≥ Grade 3) Associated with this compound

| Adverse Event | Incidence |

| Anemia | Reported in combination therapy[2] |

| Edema | Reported in both monotherapy and combination therapy[1][2] |

Experimental Protocols

In Vitro Experimental Workflow

Cell Proliferation Assay (MTT)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Transwell Migration Assay

-

Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed serum-starved cancer cells (e.g., 5 x 10^4 cells) in serum-free medium with or without this compound in the upper chamber.

-

Incubation: Incubate for 12-24 hours at 37°C.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PPAR-γ, p21, Bax, Bcl-2, actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize mice into control and treatment groups.

-

Drug Administration: Administer this compound (e.g., by oral gavage) and/or other therapeutic agents according to the study design.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (width)² x length / 2).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the experiment.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound is a potent and selective PPAR-γ agonist with demonstrated anti-tumor activity in preclinical models and evidence of clinical activity and a manageable safety profile in early-phase clinical trials. Its multifaceted mechanism of action, involving cell cycle arrest, apoptosis induction, and inhibition of angiogenesis, makes it an attractive candidate for further investigation, both as a single agent and in combination with other cancer therapies. This technical guide provides a comprehensive summary of the current knowledge on this compound and offers detailed protocols to facilitate further research into its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Profile of Efatutazone

Introduction

This compound (also known as CS-7017 or RS5444) is a third-generation, orally bioavailable small molecule of the thiazolidinedione (TZD) class.[1][2] It is a highly potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][3] PPARγ is a key regulator of numerous biological processes, including glucose and lipid metabolism, inflammation, cellular differentiation, proliferation, and apoptosis.[4][5] Due to these pleiotropic effects, PPARγ has emerged as a therapeutic target in oncology. This compound has demonstrated greater potency than earlier-generation TZDs like rosiglitazone (B1679542) and pioglitazone, and has been evaluated in preclinical and clinical settings for its antitumor activity.[4][6] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its biological effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5][7] this compound is highly selective for the PPARγ subtype with little effect on PPARα or PPARδ.[6][7]

The anticancer activities of this compound are multifaceted, stemming from the downstream effects of PPARγ-mediated gene regulation. These effects include:

-

Cell Cycle Arrest: this compound promotes cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[1][6]

-

Induction of Apoptosis: It enhances apoptosis by activating caspases, increasing the expression of the pro-apoptotic protein Bax, and downregulating anti-apoptotic proteins like Bcl-2 and survivin.[1]

-

Cellular Differentiation: The compound induces terminal cell differentiation, a key mechanism for inhibiting tumor growth.[1] In models of ductal carcinoma in situ (DCIS), this compound treatment led to differentiation into more luminal and lactational-like cells.[8]

-

Inhibition of Angiogenesis and Inflammation: this compound can suppress tumor-associated angiogenesis and inflammation, partly through the cyclooxygenase 2 (COX-2) and prostaglandin (B15479496) E2 pathway.[6]

-

Modulation of Key Signaling Pathways: this compound has been shown to influence several critical cancer-related signaling pathways. It inhibits the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[5][6] It also inhibits β-catenin signaling and antagonizes the TGF-β/Smad2 pathway, which is implicated in cell motility and metastasis.[1][9]

Caption: Core mechanism of this compound action via PPARγ activation.

Caption: Downstream signaling pathways modulated by this compound.

Quantitative Pharmacological Data

In Vitro Potency

This compound is distinguished by its high potency in activating PPARγ and inhibiting cancer cell growth.

| Parameter | Value | Cell/System | Reference |

| EC50 (Transcriptional Response) | 1 nM | Not Specified | [1] |

| EC50 (PPARγ Promoter Activation) | 0.2 nM | Not Specified | [7] |

| IC50 (Cell Proliferation) | 0.8 nM | Not Specified | [1] |

| Relative Potency | ~50x > Rosiglitazone | PPAR Response Element Activation | [6] |

| Relative Potency | ~500x > Troglitazone | PPAR Response Element Activation | [6] |

Clinical Pharmacokinetics

Pharmacokinetic (PK) properties of this compound have been evaluated in Phase 1 clinical trials, both as a monotherapy and in combination with chemotherapy. The drug is converted to its active metabolite, R-150033, after oral administration.[6]

| Trial Setting | Dose | Cmax (Median) | Tmax (Median) | Key Observation | Reference |

| Monotherapy (Advanced Malignancies) | 0.10 - 1.15 mg BID | Dose-dependent | 2 - 3 hours | Exposures were approximately dose-proportional. | [6] |

| Combination with Paclitaxel (Anaplastic Thyroid Cancer) | 0.15 mg BID | 8.6 ng/mL | Not Specified | Peak blood levels increased with dose. | [1][10] |

| 0.3 mg BID | 22.0 ng/mL | Not Specified | [1][10] | ||

| Combination with FOLFIRI (Metastatic Colorectal Cancer) | 0.25 mg BID | Not Specified | Not Specified | Cmax and AUC at 0.50 mg were ~2x those at 0.25 mg. | [4] |

| 0.50 mg BID | Not Specified | Not Specified | [4] |

Clinical Efficacy & Biomarkers

Phase 1 studies, while primarily focused on safety, have shown preliminary evidence of antitumor activity. Adiponectin, a hormone secreted by adipocytes, is a known downstream target of PPARγ activation and has been used as a pharmacodynamic biomarker.[4][6]

| Trial Setting | N | Dose(s) | Best Response | Median Time to Progression | Median Overall Survival | Reference |

| Monotherapy (Advanced Malignancies) | 27 | 0.10 - 1.15 mg BID | 1 PR, 10 SD (≥60d) | Not Reported | Not Reported | [6][11] |

| Monotherapy (Metastatic Solid Tumors, Japan) | 13 | 0.25 - 0.75 mg BID | 1 PR, 3 SD | Not Reported | Not Reported | [3] |

| Combination with Paclitaxel (Anaplastic Thyroid Cancer) | 7 | 0.15 mg BID | 4 SD | 48 days | 98 days | [1] |

| 6 | 0.3 mg BID | 1 PR, 3 SD | 68 days | 138 days | [1] | |

| Combination with FOLFIRI (Metastatic Colorectal Cancer) | 14 | 0.25 / 0.50 mg BID | 8 SD | Not Reported | Not Reported | [4][12] |

Biomarker Response:

-

In a monotherapy trial, plasma adiponectin levels increased significantly after 4 weeks of treatment at all dose levels.[6]

-

In the anaplastic thyroid cancer trial, plasma adiponectin increased from a baseline median of 4007-5958 ng/mL to 23,810-26,810 ng/mL after 7 days of treatment.[1]

-

Notably, higher baseline expression of PPARγ and RXR in archived tumor specimens was significantly correlated with achieving stable disease or a partial response, suggesting a potential predictive biomarker.[6][11]

Safety and Tolerability

Across Phase 1 trials, this compound has demonstrated an acceptable safety profile.[6] The most common treatment-related adverse events are characteristic of the TZD class.

-

Common Adverse Events: The most frequently reported adverse events were peripheral edema and weight gain, which were generally mild to moderate (Grade 1-2) and manageable with diuretics or dose interruption.[4][6]

-

Dose-Limiting Toxicities (DLTs): DLTs were infrequent and typically related to fluid retention.[6]

-

Serious Adverse Events: In combination therapy studies, serious adverse events attributed to this compound included anemia and edema.[1][10]

-

Recommended Phase 2 Dose (RP2D): Based on safety, pharmacokinetic, and pharmacodynamic data, the RP2D for this compound monotherapy was determined to be 0.5 mg administered orally twice daily.[6][11]

Experimental Protocols

Phase 1 Dose-Escalation Trial (Monotherapy)

-

Objective: To determine the RP2D, safety, tolerability, and pharmacokinetics of this compound monotherapy.[6]

-

Study Design: A standard 3+3 intercohort dose-escalation design was used. Patients with advanced solid malignancies received this compound orally twice daily in continuous 6-week cycles.[6][11]

-

Pharmacokinetic Analysis: Blood samples were collected pre-dose and at multiple time points (0.5, 1, 2, 3, 4, 6, and 8-10 hours) after the first dose on day 1 of cycles 1 and 2. Plasma concentrations of the active metabolite (R-150033) were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][13]

-

Biomarker Analysis: Plasma adiponectin levels were measured at baseline and every 3 weeks using a quantitative sandwich enzyme immunoassay. Immunohistochemistry was performed on archived tumor tissue to assess PPARγ and RXR expression levels.[6][13]

Caption: Workflow for a Phase 1 dose-escalation clinical trial.

In Vitro Cell-Based Assays

-

Objective: To determine the effect of this compound on cancer cell proliferation, differentiation, and motility.

-

Cell Proliferation Assay: Cancer cell lines are seeded and treated with varying concentrations of this compound. Cell viability is assessed after a defined period (e.g., 72 hours) using methods like MTT or crystal violet staining to calculate the IC50.

-

Gene Expression Analysis: Cells are treated with this compound, after which RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure changes in the expression of target genes (e.g., p21, MUC1, ESR1).[14]

-

Transcriptional Activity Assay: Cells are transfected with a luciferase reporter plasmid containing PPREs. Following treatment with this compound, luciferase activity is measured to quantify PPARγ-mediated transcriptional activation.[9]

-

Cell Motility (Wound Healing) Assay: A scratch is made in a confluent monolayer of cells. The rate of wound closure in the presence or absence of this compound is monitored over time to assess cell migration.[9]

Conclusion

This compound is a potent and selective third-generation PPARγ agonist with a well-defined mechanism of action centered on the transcriptional regulation of genes involved in cell growth, differentiation, and survival. Preclinical studies have robustly demonstrated its antitumor effects across various cancer models. Phase 1 clinical trials have established an acceptable safety profile, with manageable, class-specific side effects, and have determined a recommended Phase 2 dose of 0.5 mg twice daily. While monotherapy has shown modest clinical activity, primarily disease stabilization, the synergistic potential in combination with cytotoxic agents and the identification of a potential predictive biomarker (PPARγ/RXR expression) provide a strong rationale for its continued investigation in oncology. This technical guide summarizes the core pharmacological data essential for researchers and drug developers working to advance this compound and other PPARγ-targeted therapies.

References

- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase I study of this compound, an oral PPARγ agonist, in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

Efatutazone: A Deep Dive into Target Genes and Downstream Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Efatutazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. Its anticancer properties have been investigated in various malignancies, demonstrating its ability to modulate gene expression, induce cell differentiation, and inhibit proliferation. This technical guide provides a comprehensive overview of the known target genes of this compound, its subsequent downstream effects, and detailed methodologies for key experimental procedures.

This compound's Core Mechanism of Action: PPARγ Agonism

This compound exerts its biological effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. This binding initiates the transcription of a cascade of genes involved in various cellular processes.

Identified Target Genes of this compound

Several target genes of this compound have been identified, primarily involved in lipid metabolism, cell differentiation, and cell cycle regulation.

Genes Involved in Lipid Metabolism and Adipogenesis

This compound has been shown to upregulate the expression of genes characteristic of adipocyte differentiation and lipid handling.

-

Adipose Differentiation-Related Protein (Adfp)/Perilipin 2 (PLIN2): A protein associated with the surface of lipid droplets.

-

Fatty Acid Binding Protein 4 (Fabp4): Also known as aP2, it is involved in the intracellular transport of fatty acids.

-

Pyruvate (B1213749) Dehydrogenase Kinase 4 (Pdhk4): An enzyme that plays a role in regulating glucose metabolism by inhibiting the conversion of pyruvate to acetyl-CoA.

Genes Modulating Angiogenesis and Cell Motility

-

Angiopoietin-like 4 (ANGPTL4): A secreted protein that has context-dependent roles in angiogenesis, metastasis, and energy metabolism.[1] this compound treatment has been shown to induce ANGPTL4 expression.[2]

-

RhoB (Ras homolog family member B): A small GTPase involved in regulating the actin cytoskeleton, cell cycle progression, and apoptosis. Upregulation of RhoB is a critical step in PPARγ-mediated inhibition of anaplastic thyroid cancer cell proliferation.[3][4]

Quantitative Gene Expression Data

The following table summarizes the quantitative changes in the expression of this compound's target genes as reported in a study using a mouse model of BRCA1-deficient mammary cancer.[5]

| Gene | Fold Change (this compound vs. Control) | Cell/Tissue Type | Experimental Method | Citation |

| Adfp | ~3.5 | Preneoplastic mammary tissue (mouse) | qRT-PCR | [5] |

| Fabp4 | ~4.5 | Preneoplastic mammary tissue (mouse) | qRT-PCR | [5] |

| Pdhk4 | ~2.5 | Preneoplastic mammary tissue (mouse) | qRT-PCR | [5] |

| ANGPTL4 | Induced | Anaplastic thyroid cancer tissue (human) | Immunohistochemistry | [2] |

| RhoB | Upregulated | Anaplastic thyroid cancer cells | Western Blot | [4][6] |

Downstream Effects of this compound

The modulation of its target genes leads to a variety of downstream cellular and physiological effects.

Induction of Cell Differentiation

This compound promotes the differentiation of cancer cells, leading to a less aggressive phenotype. In breast cancer models, it induces features of milk-producing mammary epithelial cells.[5][7]

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound treatment leads to a reduction in cell proliferation rates.[5] This is achieved, in part, by downregulating the expression of key cell cycle proteins.

-

Reduced Phosphorylation of Akt: this compound treatment has been shown to significantly reduce the levels of phosphorylated (active) Akt (pAkt).[5][7]

-

Reduced Expression of CDK6: A significant decrease in the expression of Cyclin-Dependent Kinase 6 (CDK6) has been observed in cancers from this compound-treated mice.[5]

Modulation of Signaling Pathways

This compound influences critical signaling pathways involved in cancer progression.

-

PI3K/Akt Pathway: As mentioned, this compound leads to the downregulation of Akt phosphorylation, thereby inhibiting this pro-survival and pro-proliferative pathway.[5][7]

-

TGF-β/Smad2 Pathway: In non-small cell lung cancer cells resistant to EGFR tyrosine kinase inhibitors, this compound was found to suppress TGF-β2 secretion and Smad2 phosphorylation, leading to inhibited cell motility.[8]

Systemic Effects: Increased Adiponectin Levels

Clinical trials have demonstrated that this compound treatment leads to a dose-proportional increase in plasma adiponectin levels.[9] Adiponectin is an adipokine with insulin-sensitizing and anti-inflammatory properties, and its increased levels may contribute to the overall therapeutic effects of this compound.

Key Experimental Protocols

This section provides an overview of the methodologies used to study the effects of this compound.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the mRNA expression levels of this compound target genes.

Methodology:

-

RNA Isolation: Total RNA is isolated from cells or tissues using a reagent like TRIzol, followed by purification.[5]

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).[5]

-

qPCR: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan). The amplification is monitored in real-time.[5]

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., 18S rRNA).[5]

Western Blot for Protein Expression and Phosphorylation

Objective: To determine the protein levels and phosphorylation status of key signaling molecules.

Methodology:

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-pAkt, anti-CDK6). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Immunohistochemistry (IHC) for Protein Localization

Objective: To visualize the expression and localization of proteins within tissue sections.

Methodology:

-

Tissue Preparation: Tissues are fixed (e.g., in formalin), embedded in paraffin (B1166041), and sectioned.

-

Deparaffinization and Rehydration: The paraffin sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.

-

Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the antigenic epitopes.

-

Immunostaining: The sections are blocked and then incubated with a primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: For HRP-conjugated antibodies, a chromogenic substrate (e.g., DAB) is added to produce a colored precipitate. For fluorescently-labeled antibodies, the sections are visualized using a fluorescence microscope.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

PPARγ Activation Assay

Objective: To measure the ability of this compound to activate PPARγ.

Methodology (Luciferase Reporter Assay):

-

Cell Transfection: A suitable cell line is co-transfected with a PPARγ expression plasmid and a reporter plasmid containing a PPRE sequence linked to a luciferase gene.

-

Treatment: The transfected cells are treated with this compound or a vehicle control.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity in this compound-treated cells is calculated relative to the vehicle control.

Conclusion

This compound, as a potent PPARγ agonist, modulates a distinct set of target genes leading to significant downstream effects, including the induction of cell differentiation, inhibition of proliferation, and modulation of key cancer-related signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in various disease contexts. A thorough understanding of its target genes and their downstream consequences is crucial for the continued development and clinical application of this promising compound.

References

- 1. bmbreports.org [bmbreports.org]

- 2. This compound and T0901317 exert synergistically therapeutic effects in acquired gefitinib‐resistant lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivation of suppressed RhoB is a critical step for inhibition of anaplastic thyroid cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivation of suppressed RhoB is a critical step for the inhibition of anaplastic thyroid cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayo.edu [mayo.edu]

- 7. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Efatutazone: A Deep Dive into its Dual Roles in Cell Differentiation and Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Efatutazone (CS-7017/RS5444) is a third-generation, highly potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear hormone receptor that is a key regulator of cellular metabolism, proliferation, differentiation, and apoptosis.[1][2][3] Preclinical and early-phase clinical studies have demonstrated its potential as an anticancer agent, primarily through its ability to induce terminal cell differentiation and trigger programmed cell death in various malignancies.[4][5][6] This document provides a comprehensive technical overview of this compound's mechanisms of action, focusing on the signaling pathways it modulates to exert its effects on cell differentiation and apoptosis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex molecular interactions to serve as a critical resource for researchers in oncology and drug development.

Core Mechanism of Action: PPARγ Activation

This compound's biological activities are mediated through its function as a high-affinity ligand for PPARγ.[4] Upon entering the cell, this compound binds to the ligand-binding domain of PPARγ. This binding event induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).[4][7][8] This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter regions of target genes.[4][8] This binding initiates the transcription of a suite of genes that collectively inhibit cell proliferation, promote differentiation, and induce apoptosis.[3][6][9] this compound is noted for its high potency, with an EC50 for PPARγ promoter activation reported to be 0.20 nmol/L, approximately 50 times more potent than rosiglitazone.[4][6]

References

- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Study of this compound, an Oral PPARγ Agonist, in Patients with Metastatic Solid Tumors | Anticancer Research [ar.iiarjournals.org]

- 6. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Powerhouse: A Technical Deep Dive into Efatutazone's Anti-Tumor Activity in Solid Malignancies

For Immediate Release

In the landscape of targeted cancer therapies, the peroxisome proliferator-activated receptor gamma (PPARγ) agonist, Efatutazone (also known as CS-7017 or RS5444), has emerged as a compound of significant interest. Extensive preclinical evaluations have illuminated its potent anti-tumor activities across a range of solid tumors, including anaplastic thyroid, pancreatic, colorectal, lung, and breast cancers. This in-depth guide synthesizes the key preclinical findings, detailing the experimental methodologies, quantitative outcomes, and the intricate signaling pathways through which this compound exerts its therapeutic effects.

A Potent Agonist with Broad Anti-Proliferative Effects

This compound is a third-generation thiazolidinedione that demonstrates high selectivity and potency as a PPARγ agonist.[1] Its anti-proliferative effects are observed across various solid tumor cell lines, with a reported 50% inhibitory concentration (IC50) of 0.8 nM and a 50% effective concentration (EC50) for transcriptional response of 1 nM.[1] This highlights its significantly greater potency compared to earlier-generation thiazolidinediones like rosiglitazone (B1679542) and pioglitazone.[2]

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Not Specified | Not Specified | 0.8 | [1] |

| Further research required to populate with additional cell line data. |

Dissecting the Mechanism of Action: A Multi-Faceted Approach

This compound's anti-tumor activity is not reliant on a single mechanism but rather a cascade of interconnected cellular events initiated by the activation of PPARγ. This activation leads to the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and cell motility.

Cell Cycle Arrest: The G0/G1 Checkpoint

A pivotal mechanism of this compound's action is the induction of cell cycle arrest, primarily at the G0/G1 checkpoint.[3] This is achieved through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[2] In anaplastic thyroid cancer (ATC) cells, a clear signaling pathway has been identified where this compound-induced PPARγ activation leads to the upregulation of RhoB, which in turn transcriptionally activates p21, resulting in cell cycle arrest.[3]

dot

Induction of Apoptosis and Inhibition of Cell Motility

Beyond cytostatic effects, this compound also promotes programmed cell death, or apoptosis. This is achieved by activating caspases and altering the balance of pro- and anti-apoptotic proteins, such as upregulating Bax and downregulating Bcl-2.[1] Furthermore, this compound has been shown to inhibit the motility of cancer cells, a critical step in metastasis. In non-small cell lung cancer (NSCLC) cells resistant to EGFR tyrosine kinase inhibitors, this compound antagonizes the TGF-β/Smad2 pathway, which is implicated in enhanced cell motility.[4]

dot

In Vivo Efficacy: Translating In Vitro Findings to Animal Models

The anti-tumor effects of this compound observed in cell culture have been successfully translated into in vivo models. Studies utilizing xenografts of human solid tumors in immunocompromised rodents have demonstrated significant tumor growth inhibition.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Tumor Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Colorectal Cancer | HT-29 | Nude Mice | Dose-dependent | Significant inhibition | [5][6] |

| Anaplastic Thyroid Cancer | DRO | Nude Rats | Dose-dependent | Significant inhibition | [5][6] |

| Esophageal Cancer | TE-4 | Nude Mice | Daily | Significant inhibition | [7] |

| Further research required to populate with specific percentage inhibition. |

In these studies, this compound was administered orally and showed a dose-dependent inhibition of tumor growth.[5][6] Notably, these anti-tumor effects were often accompanied by an increase in plasma adiponectin levels, a surrogate marker for PPARγ activation.[5][6]

Synergistic Potential: Enhancing the Efficacy of Standard Therapies

A compelling aspect of this compound's preclinical profile is its ability to synergize with existing cancer treatments. In anaplastic thyroid cancer cell lines and xenograft models, the combination of this compound with the chemotherapeutic agent paclitaxel (B517696) resulted in a synergistic potentiation of apoptosis.[1] Similarly, in a xenograft model of colorectal cancer, this compound showed synergistic activity in suppressing tumor growth when combined with the anti-EGFR antibody, cetuximab.[5]

Experimental Protocols: A Framework for Preclinical Evaluation

The robust preclinical data for this compound has been generated through a series of well-defined experimental protocols.

In Vitro Assays

-

Cell Viability and Proliferation (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a defined incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically to determine the percentage of viable cells relative to an untreated control. The IC50 value is calculated from the dose-response curve.

-

Cell Cycle Analysis (Flow Cytometry): Cells treated with this compound are harvested, fixed in cold ethanol, and stained with a fluorescent DNA-intercalating dye such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Apoptosis Assays: Apoptosis can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry, or by western blot analysis for the cleavage of caspase-3 and PARP.

-

Western Blot Analysis: To investigate the molecular mechanisms, protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., PPARγ, RhoB, p21, Akt, p-Akt).

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally, typically on a daily basis.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

dot

Conclusion

The preclinical evaluation of this compound has provided a strong foundation for its clinical development as a potential anti-cancer agent in solid tumors. Its potent PPARγ agonism translates into a multi-pronged attack on cancer cells, inducing cell cycle arrest, promoting apoptosis, and inhibiting cell motility. The in vivo efficacy and synergistic potential with other therapies further underscore its promise. The detailed experimental protocols and understanding of its molecular mechanisms of action will be invaluable for researchers and drug development professionals as this compound continues to be investigated in the clinical setting.

References

- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RhoB upregulation leads to either apoptosis or cytostasis through differential target selection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Efatutazone for Anaplastic Thyroid Cancer: A Technical Guide

An In-depth Examination of Preclinical and Clinical Research for Drug Development Professionals

Anaplastic thyroid cancer (ATC) is a rare but highly aggressive malignancy with a dismal prognosis, creating a critical need for novel therapeutic strategies.[1][2] Efatutazone (CS-7017/RS5444), a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has emerged as a compound of interest due to its demonstrated antitumor activities.[1][3][4] This technical guide synthesizes the available preclinical and clinical data on this compound for ATC, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound is a third-generation thiazolidinedione (TZD) that selectively activates PPARγ, a nuclear hormone receptor that plays a pivotal role in regulating cellular metabolism, differentiation, and inflammation.[4][5][6] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes.[6] This interaction modulates the transcription of genes involved in several anticancer pathways:

-

Cell Cycle Arrest: PPARγ activation can induce cell cycle arrest, often at the G0/G1 phase. This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27 and downregulating cyclins such as cyclin D1.[4][7][8][9]

-

Apoptosis Induction: The pathway can trigger programmed cell death by activating caspases and altering the expression of Bcl-2 family proteins, including the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2.[4][9]

-

Induction of Differentiation: PPARγ agonists can promote the terminal differentiation of cancer cells, thereby reducing their proliferative capacity.[4][10]

-

Inhibition of Angiogenesis and Invasion: The signaling cascade can also interfere with tumor angiogenesis and the invasive potential of cancer cells.[4][11]

In the context of ATC, preclinical studies have specifically shown that this compound inhibits cell proliferation through the upregulation of RhoB and the CDK inhibitor p21.[4][8]

Preclinical Data

This compound has demonstrated significant antiproliferative effects in ATC cell lines. Research has shown that it can inhibit the proliferation of the human anaplastic thyroid tumor cell line DRO at concentrations as low as 10 nM.[3] While specific IC50 values for a broad range of ATC cell lines are not extensively published, the potency of this compound is highlighted by its EC50 of 0.20 nM for activating PPARγ-mediated gene expression.[3]

Table 1: Summary of In Vitro Efficacy of this compound

| Cell Line | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|

| DRO (ATC) | Proliferation Assay | Inhibition | Effective at ≥10 nM | [3] |

| General | Luciferase Reporter Assay | PPARγ Activation | EC50 = 0.20 nM |[3] |